

Application Note: Determination of Leucomalachite Green in Fish Tissue

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Compound of Interest

Compound Name: *Leucomalachite Green-d6*

Cat. No.: *B1591632*

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Introduction

Malachite green (MG) is a triphenylmethane dye historically used in aquaculture as an effective and inexpensive fungicide and ectoparasiticide.[1] However, due to concerns over its potential carcinogenicity and mutagenicity, its use in food-producing animals has been banned in many regions, including the United States and the European Union.[2] Upon absorption by fish, malachite green is rapidly metabolized into its reduced, colorless form, leucomalachite green (LMG).[3][4] LMG is lipophilic and can persist in the fatty tissues of fish for extended periods, making it the primary residue found during analysis.[2][3] Therefore, robust and sensitive analytical methods are required to detect LMG in fish tissue to ensure food safety and regulatory compliance. The European Union has established a Minimum Required Performance Limit (MRPL) for the sum of MG and LMG at 2 µg/kg.[5][6]

This document provides detailed protocols for the extraction, cleanup, and quantification of leucomalachite green in fish tissue using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Visible Detection (HPLC-VIS), and Enzyme-Linked Immunosorbent Assay (ELISA).

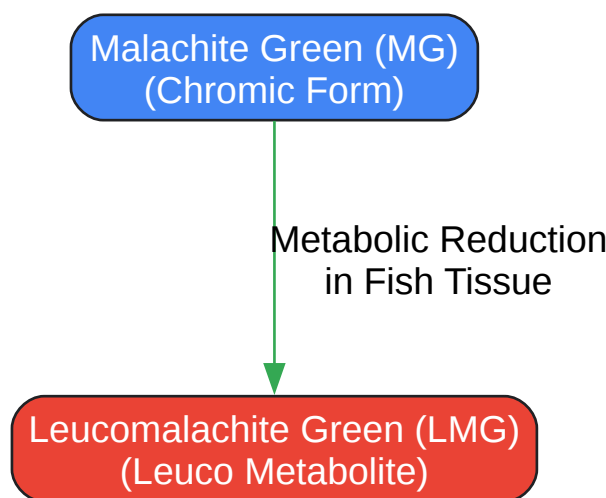
Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of the most common analytical methods for the detection of leucomalachite green in fish tissue.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Average Recovery Rate (%)	Citation(s)
LC-MS/MS	0.02 - 0.44 µg/kg	0.01 - 0.5 µg/kg	81 - 107%	[1][4][7][8][9]
HPLC-VIS	0.18 - 1.0 µg/kg	Not consistently reported	71.6 - 96.8%	[10][11][12]
ELISA	0.1 µg/kg	0.3 µg/kg	~73% (extraction efficiency)	[3][13][14]

Signaling Pathways and Logical Relationships

The metabolic conversion of Malachite Green to its primary metabolite, Leucomalachite Green, is a critical relationship in the analysis of these residues in fish tissue.



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Caption: Metabolic reduction of Malachite Green to Leucomalachite Green.

Experimental Protocols

Protocol 1: LC-MS/MS Method (Confirmatory)

This method offers high sensitivity and selectivity and is considered the gold standard for the confirmation and quantification of LMG.[1]

1. Sample Preparation and Homogenization

- Cut thawed fish tissue into small cubes (1-2 inches). For optimal homogenization, freeze the cubes for at least one hour until firm.[\[12\]](#)
- Combine the fish sample with dry ice in a blender and homogenize with pulsed action until the contents form a fine, uniform powder.[\[12\]](#)
- Transfer the homogenate to a sample bag and store in a freezer overnight to allow the carbon dioxide to dissipate. Ensure the bag is loosely sealed initially, then sealed tightly for storage until analysis.[\[12\]](#)

2. Extraction

- Weigh 5.0 g of the thawed, homogenized tissue into a 50 mL centrifuge tube.[\[1\]](#)[\[12\]](#)
- Add an internal standard solution (e.g., d6-LMG) to the sample.[\[1\]](#)
- Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[\[1\]](#)[\[15\]](#)
- Homogenize the mixture for 2 minutes and then centrifuge at 3000 rpm for 3 minutes.[\[15\]](#)
- Collect the supernatant into a separation funnel. Re-extract the tissue pellet with an additional 20 mL of acetonitrile, centrifuge, and combine the supernatants.[\[1\]](#)[\[15\]](#)

3. Liquid-Liquid Extraction (Cleanup)

- To the combined acetonitrile extract in the separation funnel, add 30 mL of methylene chloride and 35 mL of deionized water.[\[1\]](#)[\[15\]](#)
- Shake the funnel for 2 minutes and allow the layers to separate.[\[15\]](#)
- Collect the lower methylene chloride layer. Perform a second extraction of the aqueous phase with another 20 mL of methylene chloride.[\[1\]](#)[\[15\]](#)
- Combine the methylene chloride extracts and evaporate to dryness at 45 °C under reduced pressure.[\[1\]](#)[\[15\]](#)

- Reconstitute the dry residue in 3 mL of 2:98 formic acid-acetonitrile.[15]

4. Solid-Phase Extraction (SPE) Cleanup

- Condition an Oasis MCX SPE cartridge (60 mg/3 cc) with 3 mL of acetonitrile, followed by 3 mL of 2% (v/v) formic acid in water.[1][15]
- Load the reconstituted sample onto the SPE cartridge.[15]
- Wash the cartridge with 2 mL of 2:98 formic acid-acetonitrile, followed by 6 mL of acetonitrile.[15]
- Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.[1][15]
- Evaporate the eluate at 45 °C and reconstitute the residue in 1.0 mL of the initial mobile phase.[1][15]
- Filter the final solution through a 0.45-μm syringe filter before injection into the LC-MS/MS system.[1]

5. LC-MS/MS Analysis

- LC Column: C18 reversed-phase column.[7]
- Mobile Phase: A gradient of water (0.1% formic acid) and methanol/acetonitrile.[1][7]
- Ionization: Electrospray ionization in positive mode (ESI+).[4]
- Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][7]

Protocol 2: HPLC-VIS Method (Screening)

This method is often used for routine screening and relies on the oxidation of LMG to the colored MG for detection.

- Extraction and Cleanup: Follow a similar extraction and cleanup procedure as described for the LC-MS/MS method (Steps 1-3). SPE cleanup on alumina and propylsulfonic acid

cartridges is also common.[2][12]

- Oxidation:
 - In-Extract Oxidation: LMG can be oxidized to MG by adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the final extract before injection.[11][12]
 - Post-Column Oxidation: Alternatively, connect a post-column reactor containing lead dioxide (PbO_2) between the analytical column and the detector to convert LMG to MG.[5]
- HPLC Analysis:
 - LC Column: C18 column.[12]
 - Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer and acetonitrile.[2]
 - Detector: Visible (VIS) detector set to 618 nm.[11][12]

Protocol 3: ELISA Method (Rapid Screening)

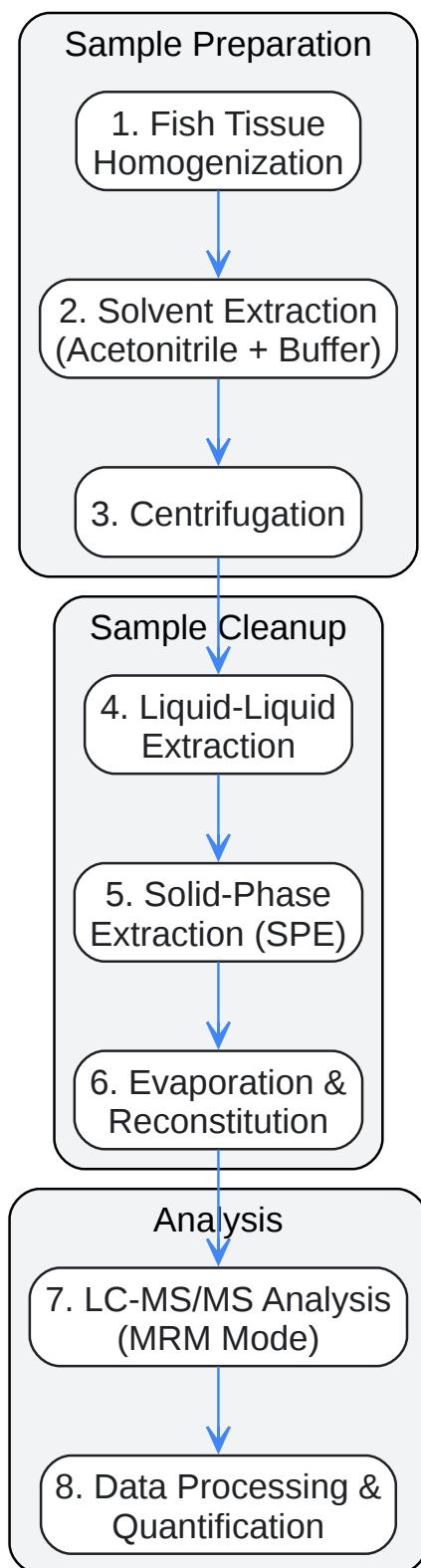
ELISA provides a rapid and high-throughput screening tool for LMG.

- Principle: This is a competitive enzyme immunoassay. LMG in the sample competes with an LMG-enzyme conjugate for a limited number of antibody binding sites on a microtiter plate.[6]
- Extraction: Extract LMG from the homogenized fish sample using an appropriate buffer and solvent, as specified by the kit manufacturer.
- Oxidation (if required): Some kits are designed to detect total MG and LMG, and include an oxidation step to convert LMG to MG.[6][16]
- Assay Procedure:
 1. Add standards and prepared sample extracts to the antibody-coated wells.
 2. Add the LMG-enzyme conjugate and incubate.

3. Wash the plate to remove unbound reagents.
4. Add a substrate solution, which reacts with the bound enzyme to produce color. The color intensity is inversely proportional to the amount of LMG in the sample.[\[6\]](#)
5. Stop the reaction and measure the absorbance using a plate reader.
6. Quantify the LMG concentration by comparing the sample absorbance to a standard curve.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the confirmatory analysis of Leucomalachite Green using LC-MS/MS.



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Caption: Workflow for the analysis of Leucomalachite Green by LC-MS/MS.

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